2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride
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Overview
Description
2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride is a chemical compound with a complex structure that includes a morpholine ring, an ethyl group, and a methoxyphenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride typically involves the reaction of morpholine with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methoxyphenol in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Sodium hydroxide in water at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-morpholin-4-ium-2-ylethyl 2-(2-methoxyphenoxy)acetate;chloride
- 2-morpholin-4-ium-2-ylethyl 2-(3-methoxyphenoxy)acetate;chloride
Uniqueness
2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Properties
CAS No. |
34672-37-2 |
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Molecular Formula |
C15H22ClNO5 |
Molecular Weight |
331.79 g/mol |
IUPAC Name |
2-morpholin-4-ium-2-ylethyl 2-(4-methoxyphenoxy)acetate;chloride |
InChI |
InChI=1S/C15H21NO5.ClH/c1-18-12-2-4-13(5-3-12)21-11-15(17)20-8-6-14-10-16-7-9-19-14;/h2-5,14,16H,6-11H2,1H3;1H |
InChI Key |
RADUIVJLTPFGPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCCC2C[NH2+]CCO2.[Cl-] |
Origin of Product |
United States |
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